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Abstract
Odd-skipped related 1 (Osr1) is a conserved zinc-finger transcription factor that plays a pivotal

role in the embryonic development of multiple organs, including the kidneys, heart, and palate.

Its dysregulation has been implicated in various congenital abnormalities and cancers. A

thorough understanding of the intricate regulatory networks governing Osr1 expression and

function is therefore crucial for developing novel therapeutic strategies. This technical guide

provides a comprehensive overview of the genetic regulation of Osr1, detailing its upstream

regulators, downstream target genes, and protein-protein interactions. We present quantitative

data from key studies in structured tables, provide detailed experimental protocols for

cornerstone research techniques, and visualize complex signaling pathways and workflows

using Graphviz diagrams.

Upstream Regulation of Osr1
The expression of the Osr1 gene is under the tight control of a network of transcription factors

and signaling pathways that dictate its spatiotemporal expression pattern during

embryogenesis.
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Studies have shown that Runt-related transcription factor 2 (Runx2) and Ikaros family zinc

finger 1 (Ikzf1) act as negative regulators of Osr1 expression.[1] These transcription factors are

crucial for osteoblast and lymphocyte differentiation, respectively, and their interaction with the

Osr1 promoter region suppresses its activity.[1]

Table 1: Experimentally Validated Binding Sites of Runx2 and Ikzf1 in the Mouse Osr1

Promoter[1]

Transcription Factor
Binding Motif Location
(relative to TSS)

Experimental Validation

Runx2 -3047/-3042 ChIP

Runx2 -611/-606 EMSA, ChIP

Ikzf1 -3036/-3028 ChIP

Ikzf1 -1652/-1644 EMSA, ChIP

Transcriptional Activation by T-box Transcription Factor
5 (Tbx5)
In the context of heart development, Tbx5 has been identified as a direct upstream activator of

Osr1. This interaction is essential for the proper formation of the atrial septum.[2]

Regulation by Signaling Pathways
Several key developmental signaling pathways modulate Osr1 expression:

Hedgehog (Hh) Signaling: In the developing foregut, Hedgehog signaling is required for the

expression of Osr1 in the mesenchyme. This regulation is crucial for lung specification and

morphogenesis.

Wnt Signaling: The Wnt signaling pathway has a complex and context-dependent

relationship with Osr1. In some contexts, Osr1 acts downstream to suppress Wnt signaling,

while in others, Wnt signaling may influence Osr1 expression.[2]
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Vitamin D Signaling: In human osteoblast and osteosarcoma cell lines, 1,25-

dihydroxyvitamin D3 directly induces OSR1 expression.[2]

Downstream Targets and Effector Pathways of Osr1
As a transcription factor, Osr1 exerts its biological functions by regulating the expression of a

suite of downstream target genes, thereby influencing key cellular processes.

Key Developmental Genes
During kidney development, Osr1 is one of the earliest markers of the intermediate mesoderm

and acts upstream of several crucial transcription factors required for urogenital development.

[2]

Table 2: Key Downstream Target Genes of Osr1 in Kidney Development[2]

Downstream Target Function in Kidney Development

Lhx1 Early urogenital development

Pax2 Early urogenital development

Wt1 Early urogenital development

Tumor Suppressor Pathways
In the context of cancer, OSR1 has been shown to function as a tumor suppressor by activating

the p53 pathway and repressing the Wnt/β-catenin signaling pathway.[2]

Table 3: OSR1-Regulated Genes in the p53 and Wnt Signaling Pathways in Cancer

Pathway Regulated Gene Effect of OSR1

p53 Pathway p53 Transcriptional Activation[2]

Wnt/β-catenin Pathway SOX9 Suppression[2]

Wnt/β-catenin Pathway β-catenin Suppression[2]
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A study involving RNA sequencing of human OXR1 (the human ortholog of Osr1) depleted cells

identified the p53 signaling pathway as significantly affected.[3]

Table 4: Differentially Expressed Genes in the p53 Pathway upon OXR1 Depletion (HeLa cells)

[3]

Gene
Log2 Fold Change (siOXR1
vs. siControl)

p-value

BBC3 Up-regulated < 0.01

CASP9 Up-regulated < 0.01

CCND1 Down-regulated < 0.01

CD82 Down-regulated < 0.01

CDK6 Up-regulated < 0.01

CDKN1A Down-regulated < 0.01

IGFBP3 Up-regulated < 0.01

RPRM Up-regulated < 0.01

THBS1 Down-regulated < 0.01

Protein-Protein Interactions
Osr1 functions in concert with other proteins to regulate gene expression and cellular

processes. These interactions are critical for its role in development and disease.

Table 5: Experimentally Validated Protein Interactors of Osr1

Interacting Protein Biological Context Experimental Method

Tbx5 Heart Development[2] Co-immunoprecipitation

Wt1 Kidney Development[4] Co-immunoprecipitation

Six2 Kidney Development Co-immunoprecipitation
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Signaling Pathways and Logical Relationships
The regulatory networks involving Osr1 can be visualized to better understand the complex

interplay of its components.

Runx2
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Ikzf1 Tbx5 Hedgehog Signaling Vitamin D Signaling
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Caption: Upstream regulators of Osr1 expression.

Osr1
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Caption: Downstream targets and pathways of Osr1.
Caption: Protein interaction network of Osr1.

Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of Osr1

regulation.
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Luciferase Reporter Assay for Promoter Activity
This protocol is adapted from a study investigating the regulation of the Osr1 promoter by

Runx2 and Ikzf1.[1]

Objective: To quantify the effect of transcription factors on the transcriptional activity of the Osr1

promoter.

Materials:

pGL3-Basic vector (Promega)

Mouse Osr1 promoter fragments

Expression vectors for Runx2 and Ikzf1 (e.g., pcDNA3.1)

Cell line (e.g., HEK293T)

Dual-Luciferase Reporter Assay System (Promega)

Transfection reagent (e.g., Lipofectamine 2000)

Luminometer

Procedure:

Construct Preparation:

Clone different fragments of the mouse Osr1 promoter into the pGL3-Basic vector

upstream of the luciferase reporter gene. In the cited study, regions spanning from -4504

to +199 bp relative to the transcription start site were used.[1]

Prepare expression vectors containing the full-length coding sequences of Runx2 and

Ikzf1.

Cell Culture and Transfection:

Seed HEK293T cells in 24-well plates at a density that will result in 70-80% confluency at

the time of transfection.
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Co-transfect cells with the Osr1 promoter-luciferase construct, the transcription factor

expression vector (or an empty vector control), and a Renilla luciferase control vector (for

normalization of transfection efficiency).

Luciferase Assay:

After 24-48 hours of incubation, lyse the cells using the passive lysis buffer provided in the

Dual-Luciferase Reporter Assay System.

Measure the firefly and Renilla luciferase activities sequentially in a luminometer according

to the manufacturer's instructions.

Data Analysis:

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to

correct for variations in transfection efficiency.

Express the results as relative luciferase units (RLU) or fold change compared to the

control.
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Caption: Workflow for Luciferase Reporter Assay.

Chromatin Immunoprecipitation (ChIP) Assay
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This protocol is a generalized procedure based on the methods used to identify Runx2 and

Ikzf1 binding to the Osr1 promoter.[1]

Objective: To determine the in vivo binding of a transcription factor to a specific genomic region.

Materials:

Cells or tissues expressing the transcription factor of interest and Osr1.

Formaldehyde (for cross-linking)

Glycine

Lysis buffers

Sonicator or micrococcal nuclease

ChIP-grade antibody against the transcription factor of interest (and a negative control IgG)

Protein A/G magnetic beads

Wash buffers

Elution buffer

Proteinase K

Reagents for DNA purification

Primers for qPCR targeting the putative binding sites in the Osr1 promoter

Procedure:

Cross-linking and Chromatin Preparation:

Treat cells with formaldehyde to cross-link proteins to DNA.

Quench the cross-linking reaction with glycine.
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Lyse the cells and isolate the nuclei.

Fragment the chromatin to an average size of 200-1000 bp by sonication or enzymatic

digestion.

Immunoprecipitation:

Incubate the sheared chromatin with a specific antibody against the transcription factor of

interest overnight at 4°C. Use a non-specific IgG as a negative control.

Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

Washing and Elution:

Wash the beads extensively to remove non-specific binding.

Elute the chromatin complexes from the beads.

Reverse Cross-linking and DNA Purification:

Reverse the protein-DNA cross-links by heating in the presence of high salt.

Treat with RNase A and Proteinase K to remove RNA and protein.

Purify the DNA using phenol-chloroform extraction or a commercial kit.

Analysis by qPCR:

Perform quantitative PCR using primers designed to amplify the specific regions of the

Osr1 promoter containing the putative transcription factor binding sites.

Calculate the enrichment of the target DNA sequence in the specific antibody IP relative to

the IgG control and input DNA.
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Caption: Workflow for Chromatin Immunoprecipitation Assay.
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Generation of Osr1 Conditional Knockout Mice
This protocol is based on the methodology described for creating Osr1 conditional mutant

mice.[5]

Objective: To create a mouse model for the tissue-specific and/or temporal inactivation of the

Osr1 gene.

Materials:

Bacterial Artificial Chromosome (BAC) containing the mouse Osr1 gene

Targeting vector construction reagents (restriction enzymes, ligases, etc.)

loxP and FRT recombination sites

Neomycin resistance cassette (neo)

Embryonic stem (ES) cells

ES cell culture reagents

Electroporator

Reagents for Southern blotting or PCR-based genotyping

Blastocysts for injection

Pseudopregnant foster mothers

Cre recombinase-expressing mouse line

Procedure:

Targeting Vector Construction:

Isolate a genomic DNA fragment containing the Osr1 gene from a BAC library.
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Construct a targeting vector containing two loxP sites flanking a critical exon of the Osr1

gene (e.g., exon 2).

Insert an FRT-flanked neomycin resistance cassette for positive selection of targeted ES

cells.

ES Cell Targeting:

Electroporate the targeting vector into ES cells.

Select for neomycin-resistant ES cell clones.

Screening for Homologous Recombination:

Screen the selected ES cell clones by Southern blotting or PCR to identify those with the

correctly targeted Osr1 allele.

Generation of Chimeric Mice:

Inject the correctly targeted ES cells into blastocysts.

Transfer the injected blastocysts into pseudopregnant foster mothers.

Identify chimeric offspring (mice with tissues derived from both the host blastocyst and the

injected ES cells).

Germline Transmission:

Breed the chimeric mice with wild-type mice to achieve germline transmission of the

targeted allele.

Generation of Conditional Knockout Mice:

Cross the mice carrying the floxed Osr1 allele with a mouse line expressing Cre

recombinase in a tissue-specific or inducible manner. This will lead to the excision of the

floxed exon and inactivation of the Osr1 gene in the desired cells or at the desired time.
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Remove the neo cassette by crossing with a Flp recombinase-expressing mouse line, if

necessary.
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Construct targeting vector
with loxP sites flanking Osr1 exon

Target embryonic stem (ES) cells

Screen for homologous recombination

Generate chimeric mice

Achieve germline transmission

Cross with Cre-expressing mice

Tissue-specific
Osr1 knockout

Click to download full resolution via product page

Caption: Workflow for Generating Conditional Knockout Mice.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 14 / 16 Tech Support

https://www.benchchem.com/product/b1578480?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1578480?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conclusion
The genetic regulation of Osr1 is a complex process involving a multitude of transcription

factors, signaling pathways, and protein-protein interactions. This guide has provided a

consolidated overview of the current understanding of Osr1 regulation, supported by

quantitative data and detailed experimental protocols. The continued elucidation of these

regulatory networks will be instrumental in understanding the molecular basis of developmental

disorders and cancers associated with Osr1 dysregulation and will pave the way for the

development of targeted therapeutic interventions.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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